![molecular formula C22H30O8 B14647331 4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate CAS No. 52998-85-3](/img/structure/B14647331.png)
4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phorbol 13-acetate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the core structure: The core structure of the compound is synthesized through a series of cyclization reactions.
Functional group modifications: Hydroxyl groups and other functional groups are introduced through selective oxidation and reduction reactions.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester
Industrial Production Methods
Industrial production of phorbol 13-acetate is less common due to its complex structure and the need for precise reaction conditions. it can be produced in specialized laboratories using advanced organic synthesis techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Phorbol 13-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to hydroxyl groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Acetylation reagents: Acetic anhydride (Ac₂O), pyridine (C₅H₅N)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional hydroxyl or carbonyl groups, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Phorbol 13-acetate is widely used in scientific research due to its ability to activate protein kinase C (PKC). This makes it a valuable tool for studying:
Signal transduction pathways: Understanding how cells respond to external signals.
Cancer research: Investigating the role of PKC in tumor promotion and progression.
Neurobiology: Studying the effects of PKC activation on neuronal function and development
Wirkmechanismus
Phorbol 13-acetate exerts its effects by binding to and activating protein kinase C (PKC). This activation leads to the phosphorylation of various target proteins, which in turn modulate different cellular processes. The compound’s ability to activate PKC is due to its structural similarity to diacylglycerol (DAG), a natural activator of PKC .
Vergleich Mit ähnlichen Verbindungen
Phorbol 13-acetate is part of a larger family of phorbol esters, which include:
Phorbol 12-myristate 13-acetate (PMA): Another potent PKC activator used in research.
Phorbol 12,13-diacetate: Similar in structure but with different biological activities.
Ingenol 3-angelate: A related diterpenoid with distinct pharmacological properties
Phorbol 13-acetate is unique due to its specific structure and the resulting biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
52998-85-3 |
|---|---|
Molekularformel |
C22H30O8 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
[1,6,14-trihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
InChI |
InChI=1S/C22H30O8/c1-10-5-15-20(28,17(10)26)7-13(8-23)6-14-16-19(4,9-24)22(16,30-12(3)25)18(27)11(2)21(14,15)29/h5-6,11,14-16,18,23-24,27-29H,7-9H2,1-4H3 |
InChI-Schlüssel |
ZDRYTMIJYWULNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2(C(C2(C)CO)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14647249.png)
![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)

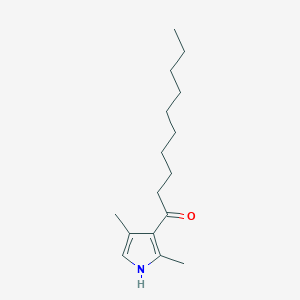
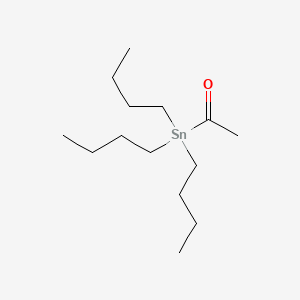

![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
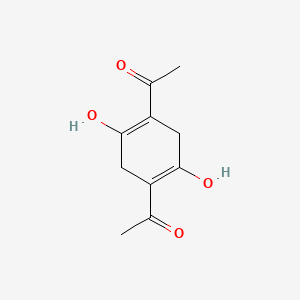
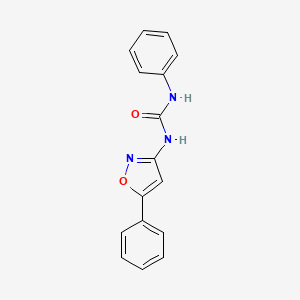
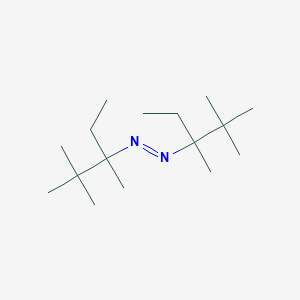
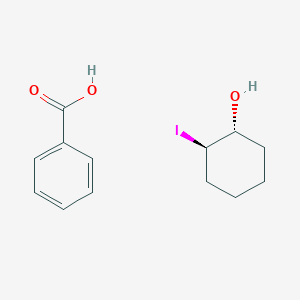

![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
